Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate

Description

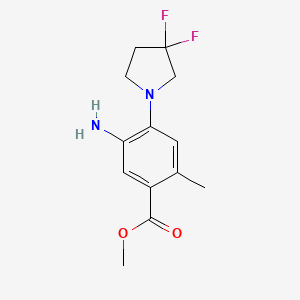

Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate is a structurally complex benzoate ester featuring a methyl group at position 2, an amino group at position 5, and a 3,3-difluoropyrrolidine moiety at position 4 of the benzene ring (Figure 1). This compound’s design likely aims to optimize metabolic stability, solubility, and target binding efficiency, leveraging fluorine’s electron-withdrawing effects and the amino group’s hydrogen-bonding capacity.

Properties

IUPAC Name |

methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-8-5-11(17-4-3-13(14,15)7-17)10(16)6-9(8)12(18)19-2/h5-6H,3-4,7,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCENSADENQHHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the amino and difluoropyrrolidinyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and difluoropyrrolidinyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent positions, fluorine incorporation, and functional group variations. Below is a detailed analysis:

Substituent Position Effects

- Methyl 2-methylbenzoate (M2MB) and Methyl 3-methylbenzoate (M3MB): These simpler esters () lack the amino and difluoropyrrolidine groups. The methyl group at position 2 (M2MB) or 3 (M3MB) primarily influences steric hindrance and electron density on the aromatic ring.

- Benzyl benzoate (BB): Unlike BB’s unsubstituted benzyl group (), the target compound’s amino and fluorinated pyrrolidine groups may improve solubility in polar solvents or biological matrices.

Fluorine Substituent Impact

- Fluorinated BCN Liquid Crystal (6–2M-F) : highlights a fluoro-substituted liquid crystal with enhanced dielectric properties when doped with SWCNTs. Similarly, the difluoropyrrolidine in the target compound likely increases its dipole moment, affecting solubility and melting point. Fluorine’s electron-withdrawing nature may also stabilize the compound against oxidative metabolism, a critical advantage in drug design .

- Example from Patent (): A fluorinated chromene derivative with a melting point (MP) of 258–260°C underscores fluorine’s role in elevating thermal stability. The target compound’s difluoropyrrolidine could similarly increase its MP compared to non-fluorinated analogs .

Metabolic Stability

- CP-93,393 (): This anxiolytic drug candidate undergoes pyrimidine ring hydroxylation and conjugation. Additionally, the amino group at position 5 could serve as a site for conjugation (e.g., glucuronidation), similar to CP-93,393’s metabolites .

Data Tables for Comparative Analysis

Table 1: Substituent Positions and Key Functional Groups

Table 2: Physicochemical and Metabolic Properties

Biological Activity

Methyl 5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate structure with an amino group and a difluoropyrrolidine moiety, which may contribute to its biological properties. The molecular formula is CHFNO, and it has a molecular weight of approximately 282.26 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluoropyrrolidine group may enhance binding affinity due to increased lipophilicity and potential for hydrogen bonding.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for several pathogens, suggesting potential use as antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated a moderate cytotoxic effect, with IC values ranging from 20 to 40 µM.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HeLa | 25 | 8 |

| MCF-7 | 30 | 6 |

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced inflammation models. Results showed that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated various benzoic acid derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications in the side chains could enhance antibacterial activity.

- Cytotoxicity Assessment : In another study focusing on cancer therapeutics, this compound was part of a series of compounds tested for their ability to inhibit tumor growth in xenograft models. The results indicated promising antitumor activity with manageable toxicity profiles.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations revealed strong interactions with targets involved in inflammation and cancer pathways, supporting the experimental findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.